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Get Quote

What is (DHQD)₂PYR?

(DHQD)₂PYR is a bis-cinchona alkaloid ligand. Its molecular structure features two dihydroquinidine units

linked by a pyrimidine bridge, creating a well-defined chiral environment that is essential for steering the

reaction's stereochemical outcome [1].

Property Description

Chemical Role Chiral ligand for Sharpless Asymmetric Dihydroxylation [2] [3]

Full Name Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether [1]

Molecular Formula C₅₆H₆₀N₆O₄ [1]

CAS Number 149725-81-5 [1]

Molecular Weight 881.11 g/mol [1]

Physical Form Solid [4]

Melting Point 247-250 °C [1] [4]
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Property Description

Specific Rotation [α]²⁰/D -390°, c = 1.2 in methanol [4]

Role in Sharpless Dihydroxylation

The Sharpless Asymmetric Dihydroxylation reaction converts alkenes into enantiomerically enriched vicinal

diols. Osmium tetroxide (OsO₄) is the primary catalyst that adds across the carbon-carbon double bond, but

it is not inherently selective [2] [3].

The critical role of (DHQD)₂PYR is to form a chiral complex with OsO₄ in situ. This complex creates a

stereoselective "pocket" that dictates the approach of the alkene substrate, ensuring that the two hydroxyl

groups are delivered from one specific face of the double bond to produce a single enantiomer of the diol

product [2].

Prochiral Alkene

Chiral OsO₄-Ligand
Complex
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 Addition

OsO₄ Catalyst (DHQD)₂PYR Ligand

Enantiomerically
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Co-oxidant
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 Re-oxidizes Os(VI)
 to Os(VIII)

Click to download full resolution via product page

Simplified workflow of the Sharpless Asymmetric Dihydroxylation reaction.

Predicting Stereoselectivity
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The stereochemical outcome of the dihydroxylation is predictable based on the ligand used and the

substitution pattern on the alkene [2]:

Ligand Control:
(DHQD)₂PYR typically delivers the diol product from the top face (β-face) of the alkene.

Its pseudo-enantiomer, (DHQ)₂PYR, delivers the product from the opposite face (α-face).
Alkene Substitution: The reaction's enantioselectivity is influenced by the size and nature of the

substituents on the alkene (often analyzed as Large, Medium, and Small groups) [2].

Experimental Considerations

For a standard Sharpless AD procedure, the reaction is often set up using a pre-mixed formulation known as

"AD-mix" for convenience [2] [3]. AD-mix-β contains (DHQD)₂PHAL, a closely related ligand from the

same family as (DHQD)₂PYR.

Typical Reaction Setup:

Catalyst System: A catalytic amount of OsO₄ (or K₂OsO₂(OH)₄) and catalytic (DHQD)₂PYR.
Co-oxidant: A stoichiometric oxidant like potassium ferricyanide (K₃Fe(CN)₆) or N-
methylmorpholine N-oxide (NMO) is used to regenerate the active Os(VIII) species, allowing for
catalytic use of osmium [2] [3].

Solvent: A mixture of water and tert-butanol (t-BuOH) is commonly used.
Reaction Conditions: The reaction is typically run at 0-4 °C to maximize enantioselectivity, and

progress is monitored by TLC until the starting alkene is consumed.

Safety and Practical Improvements:

Traditional OsO₄ is highly toxic and volatile [5].

Polymer-incarcerated (PI) Os catalysts have been developed as nonvolatile, less toxic, and
recyclable alternatives that maintain high efficiency and enantioselectivity [5].

Applications and Further Uses

(DHQD)₂PYR and related cinchona alkaloid ligands are versatile catalysts beyond the classic

dihydroxylation [6] [1]. The following table summarizes some key applications:
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Application Reaction Type Key Outcome Reference

Synthesis of anticancer
drug intermediate

Sharpless Dihydroxylation Enabled 1 mol-scale synthesis
of camptothecin intermediate

[5]

Organocatalytic
asymmetric fluorination

Fluorination/Semi-pinacol
Rearrangement

Produced chiral α-
oxaquaternary β-fluoro-ketones

[1]

Organocatalytic
asymmetric chlorination

Chlorination/Semi-pinacol
Rearrangement

Produced chiral α-
oxaquaternary β-chloro-ketones

[1]

Michael addition to
quinones

Organocatalytic Michael
Addition

Synthesized enantioenriched
3,3-diaryloxindoles

[6]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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